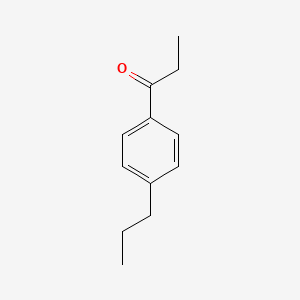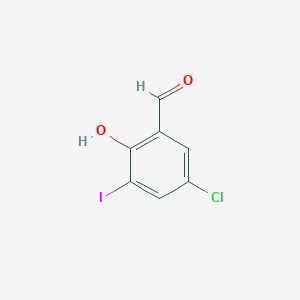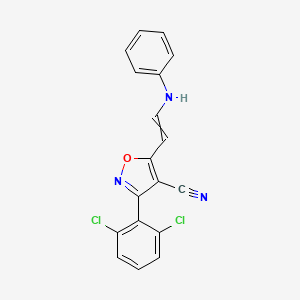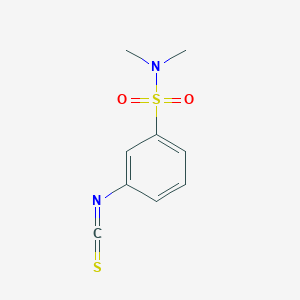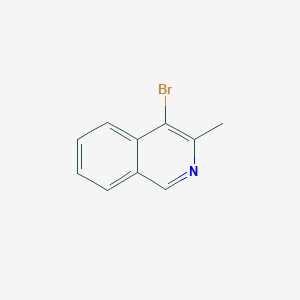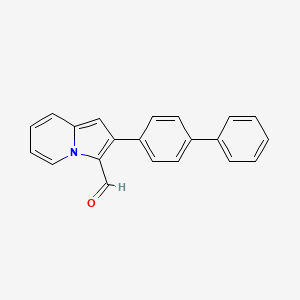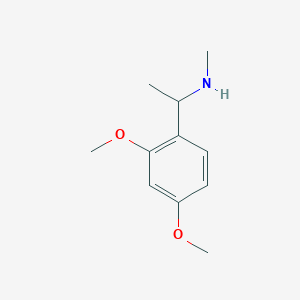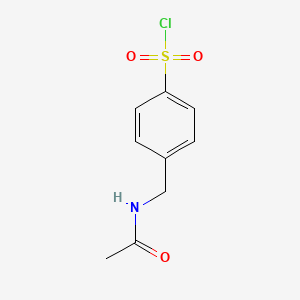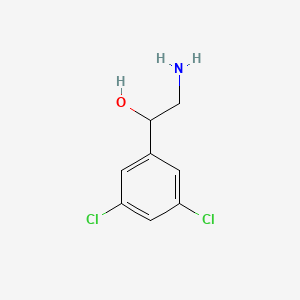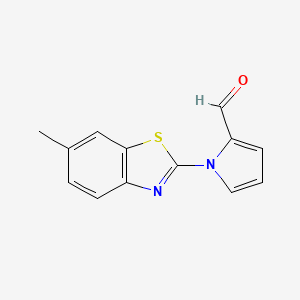
2,2,2-Trifluoro-1-indolinylethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 2,2,2-Trifluoro-1-indolinylethan-1-one consists of 10 carbon atoms, 8 hydrogen atoms, 3 fluorine atoms, and 1 nitrogen atom. The exact structure is not provided in the search results.
Applications De Recherche Scientifique
Enzymatic Resolution of 2,2,2-Trifluoro-1-(1-pyrenyl)ethanol
- Methods of Application: The lipase LIP showed high enantioselectivity (E => 100) and reactivity in the alcoholysis of the chloroacetyl ester of the title compound .
- Results: The study demonstrated the potential of lipase LIP in achieving optical resolution of (±)-2,2,2-trifluoro-1-(1-pyrenyl)ethanol .
Synthesis of 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazole Compounds
- Application Summary: This research focused on the synthesis of 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazole compounds via intramolecular oxidative cyclization of the N-(2,2,2-trifluoro-1-(arylimino)ethyl)benzimidamide intermediates .
- Methods of Application: The synthesis was achieved by using I2/KI in excellent yields without any purification .
- Results: The study provided a fast and convenient method for the synthesis of 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazole compounds .
Synthesis of Fluorinated Polymers
- Application Summary: This research focused on the synthesis of new fluorinated polymers, which have high average molecular weight, high thermal stability, and good film-forming properties .
- Methods of Application: The synthesis involved the use of 2,2,2-Trifluoroacetophenone as a starting material .
- Results: The study provided a fast and convenient method for the synthesis of new fluorinated polymers .
Biological Potential of Indole Derivatives
- Application Summary: This research reviewed the biological potential of indole derivatives, which have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities .
- Methods of Application: The study involved a comprehensive review of the literature on the biological activities of indole derivatives .
- Results: The study revealed that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Synthesis of 3-Trifluoromethyl-3-phenyldiazirine
- Application Summary: This research focused on the synthesis of 3-trifluoromethyl-3-phenyldiazirine .
- Methods of Application: The synthesis involved the use of 2,2,2-Trifluoroacetophenone as a starting material .
- Results: The study provided a fast and convenient method for the synthesis of 3-trifluoromethyl-3-phenyldiazirine .
Synthesis of 2,2,2-Trifluoro-1-morpholinoethanone
- Application Summary: This research focused on the synthesis of 2,2,2-Trifluoro-1-morpholinoethanone .
- Methods of Application: The synthesis involved the use of 2,2,2-Trifluoroacetophenone as a starting material .
- Results: The study provided a fast and convenient method for the synthesis of 2,2,2-Trifluoro-1-morpholinoethanone .
Safety And Hazards
While specific safety and hazard information for 2,2,2-Trifluoro-1-indolinylethan-1-one is not available, it’s important to handle all chemicals with care and follow safety protocols. A related compound, 2,2,2-Trifluoroethanol, is classified as a flammable liquid that causes skin irritation, serious eye damage, and may cause respiratory irritation .
Propriétés
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)9(15)14-6-5-7-3-1-2-4-8(7)14/h1-4H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSZSUAIVBOFOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402926 |
Source


|
| Record name | 2,2,2-TRIFLUORO-1-INDOLINYLETHAN-1-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-indolinylethan-1-one | |
CAS RN |
90732-28-8 |
Source


|
| Record name | 2,2,2-TRIFLUORO-1-INDOLINYLETHAN-1-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

